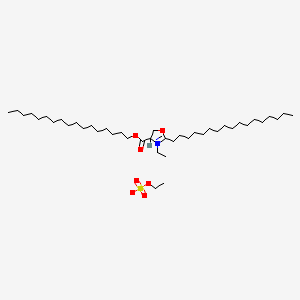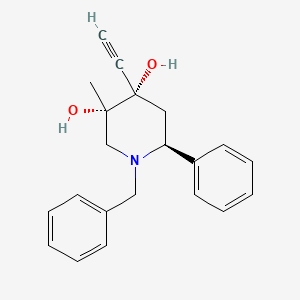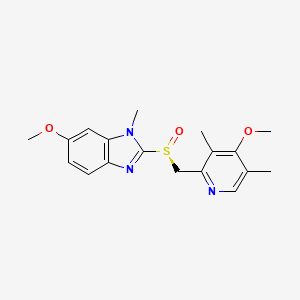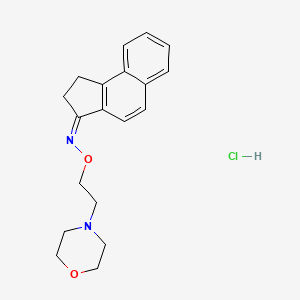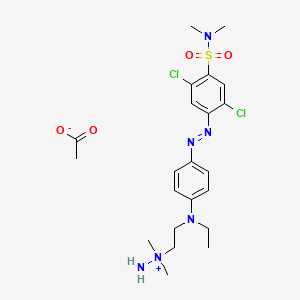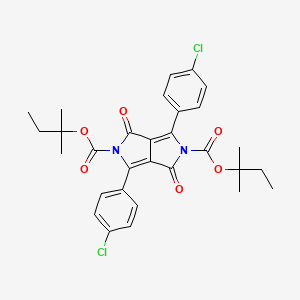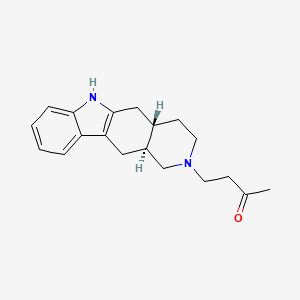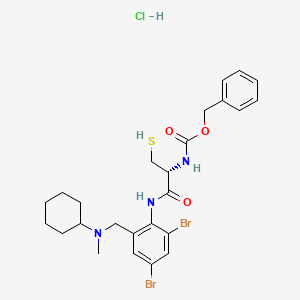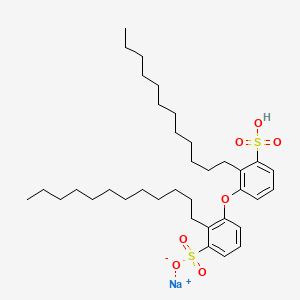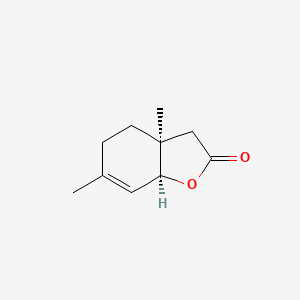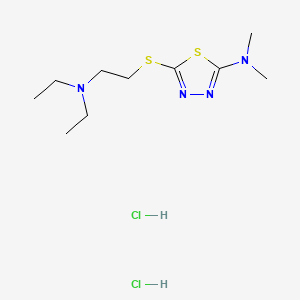![molecular formula C39H35N7Na4O15S4 B15192913 Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol CAS No. 70248-53-2](/img/structure/B15192913.png)
Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) (1:?:?) is a complex organic compound. It is characterized by its naphthalene core substituted with sulfonic acid groups and a bis-imino linkage, making it a versatile molecule in various chemical applications. This compound is often used in scientific research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) typically involves multiple steps:
Nitration and Sulfonation: The naphthalene core undergoes nitration followed by sulfonation to introduce the sulfonic acid groups.
Reduction: The nitro groups are then reduced to amines.
Coupling Reaction: The amines are coupled with a carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl) moiety under controlled conditions.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Complex Formation: Finally, the compound is complexed with 2,2’-iminobis(ethanol) under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Sulfonation: Using industrial reactors to handle large volumes.
Continuous Reduction: Employing continuous flow reactors for efficient reduction.
Automated Coupling: Utilizing automated systems for the coupling reaction to ensure consistency and purity.
Neutralization and Complexation: Large-scale neutralization and complexation processes to produce the final compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Ammonia, amines, and other nucleophilic reagents.
Major Products
Oxidation Products: Various oxidized derivatives of the naphthalene core.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with substituted sulfonic acid groups.
Applications De Recherche Scientifique
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can affect signaling pathways by binding to key molecules involved in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Naphthalenedisulfonic acid disodium salt
- 2,6-Naphthalenedisulfonic acid disodium salt
- 2-Naphthalenesulfonic acid
Uniqueness
1,5-Naphthalenedisulfonic acid, 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)-2,1-diazenediyl))bis-, sodium salt, compd. with 2,2’-iminobis(ethanol) is unique due to its complex structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
70248-53-2 |
|---|---|
Formule moléculaire |
C39H35N7Na4O15S4 |
Poids moléculaire |
1062.0 g/mol |
Nom IUPAC |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C35H28N6O13S4.C4H11NO2.4Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;6-3-1-5-2-4-7;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);5-7H,1-4H2;;;;/q;;4*+1/p-4 |
Clé InChI |
UHEQMDDVKKFXLD-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




